

Physicochemical properties of 4-(Benzylxy)-2-methylbenzoic acid

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Compound of Interest	
Compound Name:	4-(Benzylxy)-2-methylbenzoic acid
Cat. No.:	B095624

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Benzylxy)-2-methylbenzoic acid**

Introduction

4-(Benzylxy)-2-methylbenzoic acid, with the CAS number 17819-91-9, is a substituted aromatic carboxylic acid.^{[1][2][3]} Its structure, featuring a benzoic acid core with a methyl group at the 2-position and a benzylxy group at the 4-position, makes it a subject of interest in organic synthesis and medicinal chemistry. The interplay between the acidic carboxyl group, the somewhat bulky ortho-methyl group, and the lipophilic benzylxy substituent dictates its chemical behavior and physical properties. Understanding these physicochemical characteristics is paramount for researchers in drug development and chemical synthesis, as they influence reactivity, solubility, formulation, and potential biological activity.

This technical guide provides a summary of the known properties of **4-(Benzylxy)-2-methylbenzoic acid** and presents detailed, standard experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental properties of **4-(Benzylxy)-2-methylbenzoic acid** are summarized below. While specific experimental data for some parameters like boiling point and pKa are not widely

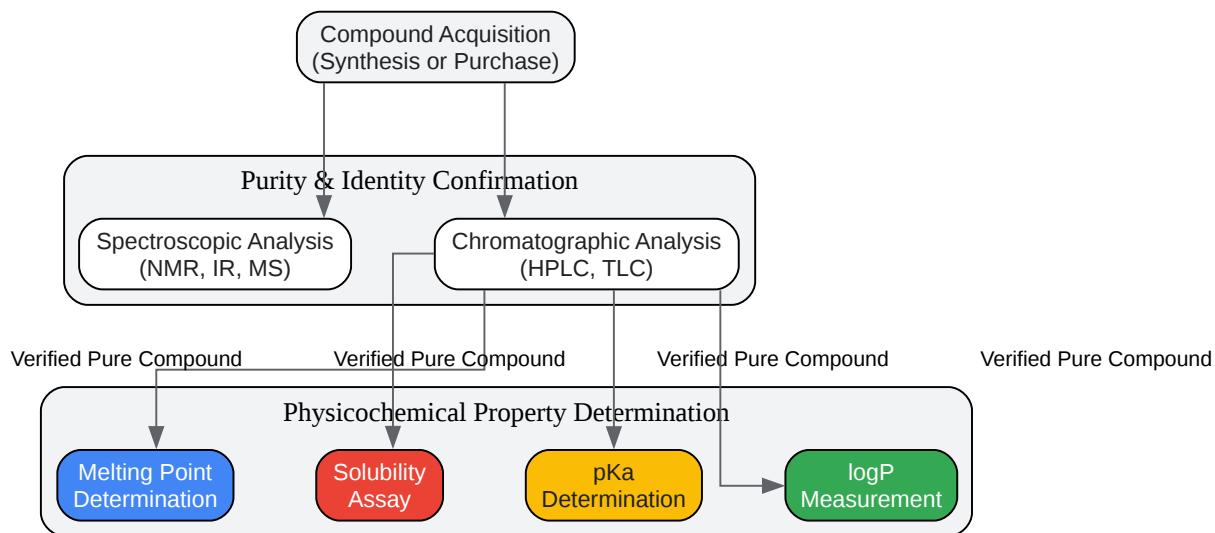
published, reasonable estimations can be made based on the properties of structurally similar compounds.

Property	Value / Observation	Reference(s)
IUPAC Name	4-(benzyloxy)-2-methylbenzoic acid	[3]
CAS Number	17819-91-9	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1] [2] [3]
Molecular Weight	242.28 g/mol	[2] [3]
Appearance	Expected to be a white to off-white crystalline solid, based on similar benzoic acid derivatives.	[4] [5]
Melting Point	Not experimentally determined in cited literature. Structurally related compounds such as 4-hydroxy-2-methylbenzoic acid and 4-methoxy-2-methylbenzoic acid have melting points in the range of 175-183 °C.	[5] [6]
Boiling Point	Not experimentally determined in cited literature.	
pKa	Not experimentally determined in cited literature. As a substituted benzoic acid, it is expected to be a weak acid with a pKa in the range of 4-5.	[4] [7]
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like alcohols and ethers.	[6] [8]
logP (Octanol/Water)	Not experimentally determined in cited literature. The presence of the lipophilic	[9]

benzyloxy group suggests a positive logP value.

Experimental Workflows & Logical Relationships

The characterization of a chemical compound like **4-(BenzylOxy)-2-methylbenzoic acid** follows a logical workflow. The following diagram illustrates the general process from initial acquisition to the determination of key physicochemical properties.



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Caption: General experimental workflow for the physicochemical characterization of a pure compound.

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties of **4-(BenzylOxy)-2-methylbenzoic acid** are provided below. These are standard protocols applicable to many solid organic acids.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, it is typically a sharp, well-defined range.

- Apparatus:
 - Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube setup)
 - Glass capillary tubes (sealed at one end)[10]
 - Thermometer[11]
 - Mortar and pestle
- Procedure:
 - A small amount of dry **4-(BenzylOxy)-2-methylbenzoic acid** is finely powdered using a mortar and pestle.[12]
 - The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end to a height of 1-2 mm.[10][13]
 - The capillary tube is attached to a thermometer, aligning the sample with the thermometer bulb, and placed in the heating block or oil bath of the apparatus.[10]
 - The sample is heated rapidly to establish an approximate melting point. The apparatus is then allowed to cool.
 - For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[13]
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[12][13] The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system.

- Apparatus:

- Sealed vials
- Constant temperature agitator (e.g., shaker bath)
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

- Procedure:

- An excess amount of solid **4-(Benzylxy)-2-methylbenzoic acid** is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[14]
- The vials are agitated at a constant temperature until equilibrium is reached, which typically takes 24-48 hours.[14]
- Once equilibrium is achieved, the solutions are allowed to stand to let undissolved solid settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove all undissolved solid particles.[14]
- The concentration of the dissolved compound in the filtrate is determined using a suitable and pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[14]
- The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L). This process can be repeated at different pH values to determine the pH-solubility profile.[14] [15]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of acidic or basic compounds.[16]

- Apparatus:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Titration vessel

- Procedure:

- The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[17]
- A precise quantity of **4-(Benzylxy)-2-methylbenzoic acid** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17]
- The solution is placed in the titration vessel with a magnetic stir bar. The pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[17]
- After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. [17]
- The titration continues until the pH has passed well beyond the equivalence point.
- A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[18]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity.[\[9\]](#) It is commonly expressed as its logarithm, logP.

- Apparatus:

- Separatory funnel or sealed vials
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (HPLC, UV-Vis)

- Procedure:

- n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[\[19\]](#)
- A known amount of **4-(BenzylOxy)-2-methylbenzoic acid** is dissolved in one of the phases (typically the one in which it is more soluble).
- A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
- The biphasic mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two phases, followed by a period for the phases to fully separate (centrifugation can be used to aid separation).[\[19\]](#)[\[20\]](#)
- Aliquots are carefully taken from both the n-octanol and the aqueous layers.
- The concentration of the compound in each phase is determined using a suitable analytical method.[\[19\]](#)
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[9\]](#)
- The logP is then calculated as the base-10 logarithm of P.[\[9\]](#)

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